An In-Depth Technical Guide to 1-Palmitoyl-rac-glycerol-d5: Principles and Applications in Quantitative Mass Spectrometry
An In-Depth Technical Guide to 1-Palmitoyl-rac-glycerol-d5: Principles and Applications in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Lipid Analysis
In the fields of lipidomics, metabolomics, and drug development, the precise quantification of lipid species is fundamental to understanding complex biological processes, identifying disease biomarkers, and evaluating therapeutic efficacy. Monoacylglycerols (MAGs), such as 1-palmitoyl-glycerol, are critical signaling molecules and metabolic intermediates.[1] However, accurately measuring their endogenous levels is challenging due to sample loss during extraction, matrix effects in analysis, and instrument variability.[2] This guide focuses on 1-Palmitoyl-rac-glycerol-d5, a deuterated stable isotope-labeled internal standard, and its pivotal role in achieving accurate and reproducible quantification of 1-palmitoyl-glycerol using isotope dilution mass spectrometry.
1-Palmitoyl-rac-glycerol-d5 is chemically identical to its endogenous counterpart but is distinguished by the substitution of five hydrogen atoms with deuterium on the glycerol backbone.[3][4] This mass shift is the key to its function. When a known amount of the deuterated standard is spiked into a biological sample at the earliest stage of processing, it co-extracts and co-ionizes with the native analyte. By measuring the ratio of the native analyte to the deuterated standard, one can correct for any variability introduced during the analytical workflow, ensuring a highly accurate quantification.[2] This principle, known as isotope dilution, is the gold standard in quantitative mass spectrometry.[2]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of an internal standard is crucial for its proper handling, storage, and application. The properties of 1-Palmitoyl-rac-glycerol-d5 are summarized below.
| Property | Value | Source(s) |
| Synonyms | (+/-)-1-Monopalmitin-d5, 1-Monopalmitoyl-rac-glycerol-d5, MG(16:0/0:0/0:0)-d5 | [3] |
| Molecular Formula | C₁₉H₃₃D₅O₄ | [3][4][5] |
| Molecular Weight | 335.53 g/mol | [3][4][5] |
| Appearance | Off-White Solid | [3] |
| Purity | Typically ≥95% | [6][7] |
| Storage | -20°C | [6][7] |
| Stability | ≥ 2 years at -20°C | [6] |
| Solubility | Soluble in Chloroform, Ethanol, DMF | [6][7] |
| InChI Key | QHZLMUACJMDIAE-XBHHEOLKSA-N | [3] |
The Central Role in Quantitative Lipidomics: Isotope Dilution Mass Spectrometry
The primary application of 1-Palmitoyl-rac-glycerol-d5 is as an internal standard for the quantification of 1-palmitoyl-glycerol by mass spectrometry (MS), typically coupled with liquid chromatography (LC). The near-identical physicochemical properties of the deuterated standard and the native analyte ensure they behave similarly during sample preparation and analysis.
Causality Behind the Method: Why Deuterated Standards are Essential
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Correction for Extraction Inefficiency: Lipids are extracted from complex biological matrices (e.g., plasma, tissue homogenates) using organic solvents. The efficiency of this extraction can vary between samples. Because the deuterated standard is added at the beginning, any loss of analyte during extraction will be mirrored by a proportional loss of the standard, leaving their ratio unchanged.
-
Mitigation of Matrix Effects: During electrospray ionization (ESI) in the mass spectrometer, other molecules in the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. Since the deuterated standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects. The ratio of analyte to standard remains constant, thus negating the effect.[2]
-
Compensation for Instrument Variability: Fluctuations in detector response or injection volume can affect the absolute signal intensity. By measuring the ratio of the analyte signal to the standard's signal, these variations are normalized.[8]
Experimental Workflow: From Sample to Quantitation
The following protocol outlines a typical workflow for the quantification of 1-palmitoyl-glycerol in a biological matrix using 1-Palmitoyl-rac-glycerol-d5 as an internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Detailed Step-by-Step Protocol
1. Preparation of Standards and Samples:
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of non-labeled 1-palmitoyl-rac-glycerol into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Internal Standard Spiking: Add a fixed concentration of 1-Palmitoyl-rac-glycerol-d5 to each calibrator, quality control (QC) sample, and unknown biological sample. The choice of concentration should yield a robust signal without causing detector saturation.
2. Lipid Extraction (Bligh-Dyer Method Example):
-
To 100 µL of sample (already containing the internal standard), add 375 µL of a 1:2 (v/v) chloroform:methanol solution. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex.
-
Add 125 µL of water. Vortex.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable volume of the initial mobile phase (e.g., 100 µL of methanol/acetonitrile).
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column (e.g., C18) to separate the monoacylglycerol from other lipid classes and matrix components. A gradient elution is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.
-
Analyte Transition: Monitor the transition from the protonated parent ion [M+H]⁺ of 1-palmitoyl-glycerol (m/z 331.3) to a characteristic product ion.
-
Internal Standard Transition: Simultaneously, monitor the transition for 1-Palmitoyl-rac-glycerol-d5 ([M+H]⁺ at m/z 336.3) to its corresponding product ion. The product ions for both the analyte and standard should be analogous (e.g., neutral loss of the glycerol head group).[1]
-
4. Data Analysis and Validation:
-
Integrate the peak areas for both the analyte and the internal standard in all samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Self-Validation: The system is validated by ensuring the internal standard's peak area is consistent across all samples (within an acceptable range, e.g., ±30%). Significant deviation can indicate a problem with a specific sample's extraction or a severe matrix effect not fully compensated for.
Biological Significance and Research Context
1-palmitoyl-glycerol (1-PG) is not merely a metabolic intermediate; it possesses biological activity. For instance, plasma levels of 1-palmitoyl-sn-glycerol have been negatively associated with prostate cancer risk.[6] The ability to accurately quantify such lipids is therefore crucial for biomarker discovery and validation. The use of 1-Palmitoyl-rac-glycerol-d5 enables researchers to confidently measure subtle changes in 1-PG concentrations in various disease states or in response to therapeutic interventions.
While 1-PG itself is a key molecule, it exists within a complex metabolic network. The accurate quantification enabled by its deuterated standard allows for a more precise understanding of the fluxes through these pathways.
Caption: Metabolic context of 1-Palmitoyl-glycerol.
This diagram illustrates the position of 1-palmitoyl-glycerol within central lipid metabolism. Enzymes like Hormone-Sensitive Lipase (HSL) and Monoacylglycerol Lipase (MAGL) regulate its formation and degradation.[1][9] Accurate quantification using 1-Palmitoyl-rac-glycerol-d5 is essential for studying the activity of these enzymes and the overall dynamics of this pathway in health and disease.
Conclusion
References
-
Lee, H. J., et al. (2015). Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial. PubMed Central. [Link]
-
Lee, W. N., et al. (1994). Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis. PubMed. [Link]
-
Splendid Lab Pvt. Ltd. 1-Palmitoyl-rac-glycerol-d5 - Pune - CRO. [Link]
-
PubChem. 1-Palmitoyl-sn-glycerol. [Link]
-
Wang, M., et al. (2016). Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. International Journal of Molecular Sciences. [Link]
-
Kuda, O., et al. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. National Institutes of Health (NIH). [Link]
-
Pharmaffiliates. Chemical Name : 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol-d5. [Link]
-
Dzonlagic, A., et al. (2021). Analysis of mono-, di-, triacylglycerols, and fatty acids in food emulsifiers by high-performance liquid chromatography–mass spectrometry. ResearchGate. [Link]
-
The Good Scents Company. palmitoyl glycerol, 542-44-9. [Link]
-
Jackson, S. N., & Woods, A. S. (2009). Applications of Mass Spectrometry to Lipids and Membranes. PubMed Central. [Link]
-
Wang, M., et al. (2016). Monoacylglycerol Analysis Using MS/MS Quadruple Time of Flight Mass Spectrometry. ResearchGate. [Link]
-
Isotope Science / Alfa Chemistry. 1-Palmitoyl-rac-glycerol-d5. [Link]
-
TUGraz DIGITAL Library. Development of an Analytical Method for the Quantification of Saturated Monoacylglycerols in Biodiesel. [Link]
-
Murphy, R. C. (2019). Lipidomic Analysis of Glycerolipids. AOCS. [Link]
-
Avanti Polar Lipids. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. [Link]
-
Dove Research & Analytics Laboratory. Product. [Link]
Sources
- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Palmitoyl-rac-glycerol-d5 | CymitQuimica [cymitquimica.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
